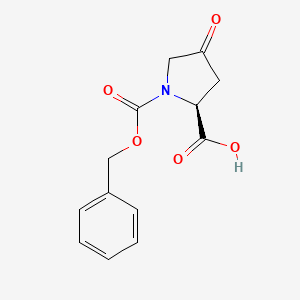

N-Carbobenzyloxy-4-keto-L-proline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-4-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLLCMZOIFOBIF-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC1=O)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC1=O)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454390 | |

| Record name | N-Carbobenzyloxy-4-keto-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64187-47-9 | |

| Record name | N-Carbobenzyloxy-4-keto-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 64187-47-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Carbobenzyloxy-4-keto-L-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-Carbobenzyloxy-4-keto-L-proline (Cbz-4-keto-Pro), a key intermediate in synthetic organic chemistry and drug discovery. The information is presented to be a valuable resource for researchers and professionals engaged in these fields.

Core Chemical Properties

This compound, also known as (2S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid, is a derivative of the amino acid L-proline. The introduction of a ketone at the 4-position of the pyrrolidine ring and the carbobenzyloxy (Cbz) protecting group on the nitrogen atom makes it a versatile building block in the synthesis of complex molecules.[1]

Quantitative Data Summary

The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 64187-47-9 | [1] |

| Molecular Formula | C₁₃H₁₃NO₅ | [1] |

| Molecular Weight | 263.25 g/mol | [1] |

| Melting Point | 95 °C | [1] |

| Boiling Point | 488.45 °C at 760 mmHg | [1] |

| Density | 1.409 g/cm³ | [1] |

| Flash Point | 249.2 °C | [1] |

Spectroscopic Characterization

Expected ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the pyrrolidine ring, the benzylic protons of the Cbz group, and the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the ketone and the carbamate.

Expected ¹³C NMR Spectrum

The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the ketone, the carboxylic acid, and the carbamate. Signals for the aromatic carbons and the carbons of the pyrrolidine ring are also expected in their respective regions.

Expected Infrared (IR) Spectrum

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include: a broad O-H stretch for the carboxylic acid, C=O stretching vibrations for the ketone, carboxylic acid, and carbamate, and C-N stretching.

Expected Mass Spectrum

The mass spectrum of this compound would show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of the benzyl group and cleavage of the pyrrolidine ring.

Experimental Protocols

A common and effective method for the synthesis of this compound is the oxidation of the corresponding N-Cbz-trans-4-hydroxy-L-proline.

Synthesis of this compound via Oxidation

Materials:

-

N-Cbz-trans-4-hydroxy-L-proline

-

Dess-Martin periodinane (DMP) or other suitable oxidizing agent (e.g., pyridinium chlorochromate (PCC), Swern oxidation reagents)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium thiosulfate (Na₂S₂O₃), aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolve N-Cbz-trans-4-hydroxy-L-proline in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add Dess-Martin periodinane to the stirred solution portion-wise over a period of 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and an aqueous solution of sodium thiosulfate.

-

Stir the biphasic mixture vigorously for 30 minutes until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor for dipeptidyl peptidase IV (DPP-IV) inhibitors.[2] DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.

Role as a Synthetic Intermediate for DPP-IV Inhibitors

The ketone functionality at the 4-position of the proline ring allows for further chemical modifications, such as reductive amination, to introduce diverse substituents. This is a key step in the synthesis of many DPP-IV inhibitors, where this position often interacts with the S2 binding pocket of the enzyme.

Below is a generalized workflow illustrating the synthetic utility of this compound in the preparation of a DPP-IV inhibitor scaffold.

Safety Information

This compound is classified as an irritant.[1] It is irritating to the eyes, respiratory system, and skin.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

Synthesis of N-Carbobenzyloxy-4-keto-L-proline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Carbobenzyloxy-4-keto-L-proline, a valuable intermediate in the preparation of various pharmaceutical compounds. This document details the primary synthetic route starting from L-hydroxyproline, including a step-by-step experimental protocol. Additionally, alternative oxidation methodologies are discussed, and relevant physicochemical and spectroscopic data are presented in a structured format for ease of reference.

Introduction

This compound is a key building block in organic synthesis, particularly in the development of therapeutic agents. Its constrained pyrrolidine ring and the presence of a ketone functionality at the 4-position make it a crucial component in the synthesis of enzyme inhibitors and other complex molecules. The synthesis of this compound typically involves two key transformations: the protection of the secondary amine of the proline ring and the oxidation of the hydroxyl group at the 4-position.

Primary Synthetic Pathway

The most common and well-documented synthetic route to this compound commences with the readily available starting material, L-hydroxyproline. The synthesis proceeds in two main steps:

-

N-protection of L-hydroxyproline: The secondary amine of the pyrrolidine ring is protected with a Carbobenzyloxy (Cbz) group.

-

Oxidation of the hydroxyl group: The secondary alcohol at the 4-position is oxidized to a ketone.

The following diagram illustrates the overall synthetic workflow:

N-Cbz-4-keto-L-proline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the structure, stereochemistry, synthesis, and characterization of N-Cbz-4-keto-L-proline, a key building block in medicinal chemistry and drug development.

Molecular Structure and Properties

N-Cbz-4-keto-L-proline, systematically named (2S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid, is a derivative of the amino acid L-proline. The molecule incorporates a ketone group at the 4-position of the pyrrolidine ring and a benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen atom.

The presence of the Cbz group enhances the lipophilicity of the molecule and prevents unwanted reactions at the nitrogen atom during chemical synthesis. The ketone functionality at the 4-position serves as a versatile handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules, including enzyme inhibitors and peptidomimetics.

Chemical Structure of N-Cbz-4-keto-L-proline

Caption: 2D structure of N-Cbz-4-keto-L-proline.

Quantitative Data Summary

| Property | Value | Reference |

| CAS Number | 64187-47-9 | [1] |

| Molecular Formula | C₁₃H₁₃NO₅ | [1] |

| Molecular Weight | 263.25 g/mol | [1] |

| Melting Point | 95 °C | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol, ethyl acetate, and other common organic solvents. |

Stereochemistry

The stereochemistry of N-Cbz-4-keto-L-proline is a critical aspect influencing its utility in asymmetric synthesis and its interaction with biological targets.

-

Alpha-Carbon (C2): The molecule is derived from L-proline, which dictates the (S) configuration at the alpha-carbon (C2). This stereocenter is crucial for the overall three-dimensional shape of the molecule and its derivatives.

-

C4 Position: The precursor to N-Cbz-4-keto-L-proline is typically N-Cbz-hydroxy-L-proline, which can exist as two diastereomers: cis-(2S, 4S) and trans-(2S, 4R). The oxidation of the hydroxyl group at the C4 position to a ketone results in the loss of the chiral center at this position. Therefore, N-Cbz-4-keto-L-proline has a single defined stereocenter at C2.

Stereochemical Pathway

Caption: Stereochemical relationship between N-Cbz-hydroxy-L-proline isomers and N-Cbz-4-keto-L-proline.

Experimental Protocols

The synthesis of N-Cbz-4-keto-L-proline is most commonly achieved through the oxidation of the corresponding N-Cbz-hydroxy-L-proline. Several oxidation methods are suitable for this transformation, with Swern oxidation and the use of Dess-Martin periodinane being prevalent due to their mild reaction conditions and high yields.

Synthesis Workflow

Caption: General workflow for the synthesis and purification of N-Cbz-4-keto-L-proline.

Detailed Methodology: Oxidation using Dess-Martin Periodinane

This protocol describes a common and effective method for the synthesis of N-Cbz-4-keto-L-proline.

Materials:

-

N-Cbz-hydroxy-L-proline (either cis or trans isomer)

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Cbz-hydroxy-L-proline (1 equivalent) in anhydrous dichloromethane.

-

Addition of Oxidant: To the stirred solution, add Dess-Martin periodinane (1.1 to 1.5 equivalents) portion-wise at room temperature. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. This usually takes 1-3 hours.

-

Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers become clear.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford N-Cbz-4-keto-L-proline as a white solid.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized N-Cbz-4-keto-L-proline. While a complete set of publicly available spectral data is not readily compiled, the following represents expected analytical data.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the Cbz protecting group (aromatic protons and benzylic CH₂), and the pyrrolidine ring protons. The diastereotopic protons at the C3 and C5 positions will likely show complex splitting patterns. The alpha-proton at C2 will appear as a doublet of doublets. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ketone, the carboxylic acid, and the carbamate of the Cbz group. Signals for the aromatic carbons of the phenyl ring and the aliphatic carbons of the pyrrolidine ring and the benzylic CH₂. |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone, carboxylic acid, and carbamate groups. |

Note: Actual chemical shifts and coupling constants in NMR spectra can vary depending on the solvent and concentration. It is recommended to acquire and interpret the spectra for each synthesized batch.

Applications in Research and Development

N-Cbz-4-keto-L-proline is a valuable building block in the synthesis of a wide range of biologically active molecules. Its key applications include:

-

Peptidomimetics: The ketone functionality allows for the introduction of diverse substituents at the 4-position, leading to the creation of novel proline analogs for incorporation into peptides to modulate their conformation and biological activity.

-

Enzyme Inhibitors: It serves as a precursor for the synthesis of inhibitors of various enzymes, where the proline scaffold provides a rigid backbone for precise positioning of functional groups within an enzyme's active site.

-

Chiral Ligands: The chiral nature of N-Cbz-4-keto-L-proline makes it a useful starting material for the synthesis of chiral ligands for asymmetric catalysis.

This technical guide provides a foundational understanding of N-Cbz-4-keto-L-proline. For specific applications and further details, researchers are encouraged to consult the primary scientific literature.

References

An In-depth Technical Guide to (2S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-carboxylic Acid: A Key Chiral Intermediate in Drug Discovery

This technical guide provides a comprehensive overview of (2S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid, a pivotal chiral building block for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, experimental protocols for its synthesis and application, and its role in the design of novel therapeutics, particularly protease inhibitors.

Core Concepts and Properties

(2S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid, also known as Z-4-oxo-L-proline, is a derivative of the amino acid proline. The presence of the benzyloxycarbonyl (Z or Cbz) protecting group on the nitrogen atom and a ketone at the 4-position of the pyrrolidine ring makes it a valuable and versatile intermediate in organic synthesis. The ketone functionality allows for further chemical modifications, enabling the creation of a diverse range of molecular structures.[1] This compound is particularly significant in the field of medicinal chemistry for its role in the synthesis of peptidomimetics and other bioactive molecules where conformational rigidity and specific stereochemistry are crucial for biological activity.

Chemical and Physical Data

A summary of the key quantitative data for (2S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 64187-47-9 | [1] |

| Molecular Formula | C₁₃H₁₃NO₅ | [1] |

| Molecular Weight | 263.25 g/mol | [1] |

| Melting Point | 98 - 102 °C | [1] |

| Boiling Point | 488.5 °C at 760 mmHg | [1] |

| Density | 1.409 g/cm³ | [1] |

| Storage Conditions | 2-8°C | [1] |

Synthesis and Experimental Protocols

The primary route for the synthesis of (2S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid involves the oxidation of its precursor, (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid. A common and effective method for this transformation is the Dess-Martin periodinane (DMP) oxidation, known for its mild reaction conditions and high efficiency in converting primary and secondary alcohols to aldehydes and ketones, respectively.[2][3]

Experimental Protocol: Synthesis via Dess-Martin Oxidation

Materials:

-

(2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Dissolve (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Add Dess-Martin periodinane (1.5 equivalents) to the solution in portions at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.

-

Stir the biphasic mixture vigorously until the layers become clear.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure (2S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Protocol: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

(2S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[4][5][6][7]

Materials:

-

Fmoc-protected amino acids

-

Rink amide resin (or other suitable solid support)

-

(2S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid (requires Fmoc protection prior to use)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Procedure:

-

Resin Swelling: Swell the Rink amide resin in DMF for 1 hour.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-protected (2S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid (prepared separately) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours.

-

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: Remove the N-terminal Fmoc group.

-

Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups (including the Cbz group) using a cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Development

The unique structural features of (2S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid make it a valuable building block in the design of peptidomimetics and other small molecule inhibitors. The pyrrolidine ring serves as a rigid scaffold that can mimic the turns in a peptide backbone, while the 4-oxo group provides a handle for introducing further diversity and functionality.

Role in Protease Inhibitor Design

Proteases are a class of enzymes that play critical roles in numerous physiological and pathological processes, making them attractive targets for drug development.[8] Peptidomimetics designed to inhibit proteases often incorporate proline analogs to induce specific conformations that enhance binding to the enzyme's active site. The 4-oxo functionality of this compound can be exploited to create inhibitors with novel binding interactions or to serve as a precursor for other functional groups.

Drug Discovery Workflow

The incorporation of (2S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid into a drug discovery workflow typically follows a structured process from initial hit identification to lead optimization.[9][10][11]

Caption: A generalized workflow for peptidomimetic drug discovery.

Role in Cellular Signaling

While (2S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid is a synthetic building block and not directly involved in natural signaling pathways, its derivatives are designed to interact with proteins that are key components of these pathways. Proline-rich motifs are frequently found in signaling proteins and are recognized by specific protein domains, such as SH3 (Src Homology 3) and WW domains. These interactions are fundamental for the assembly of signaling complexes and the propagation of cellular signals. By incorporating proline analogs, researchers can design molecules that modulate these protein-protein interactions, thereby influencing cellular signaling for therapeutic benefit.

Caption: Conceptual diagram of a signaling pathway involving proline-rich motifs.

Conclusion

(2S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid is a highly valuable and versatile chiral intermediate in modern drug discovery and development. Its unique structural features provide a robust scaffold for the synthesis of complex peptidomimetics and other bioactive molecules. The ability to introduce a ketone functionality into a conformationally constrained proline ring opens up numerous possibilities for creating novel therapeutics, particularly in the area of protease inhibition. The experimental protocols and conceptual workflows provided in this guide are intended to support researchers in leveraging the full potential of this important chemical entity.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. chempep.com [chempep.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. biopharmaspec.com [biopharmaspec.com]

- 11. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

N-Carbobenzyloxy-4-keto-L-proline solubility and stability

An In-depth Technical Guide to the Solubility and Stability of N-Carbobenzyloxy-4-keto-L-proline

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of this compound (Cbz-4-keto-L-proline). Due to the limited availability of specific experimental data for this compound, this guide leverages information on the closely related analogue, N-Carbobenzyloxy-L-proline (Cbz-L-proline), to provide estimations and guidance. Detailed experimental protocols for the determination of solubility and stability are also provided to enable researchers to generate specific data for their applications.

Introduction

This compound is a protected amino acid derivative of significant interest in peptide synthesis and drug discovery. The presence of the ketone functional group at the 4-position of the proline ring offers a site for further chemical modification, making it a valuable building block for creating complex peptide structures and peptidomimetics. Understanding the solubility and stability of this compound is critical for its effective storage, handling, and application in synthetic protocols.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of N-Carbobenzyloxy-L-proline is presented below. These values can serve as an initial reference for this compound, although the introduction of a polar ketone group is expected to influence these properties.

| Property | Value (for N-Carbobenzyloxy-L-proline) | Reference |

| Molecular Formula | C₁₃H₁₅NO₄ | [1][2] |

| Molecular Weight | 249.26 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 75-78 °C | |

| pKa | 3.99 ± 0.20 (Predicted) | [1] |

Solubility Profile

Estimated Solubility

The following table provides an estimated qualitative solubility profile for this compound based on the known solubility of Cbz-L-proline and the expected influence of the ketone group.

| Solvent | Expected Solubility | Rationale |

| Water | Sparingly soluble to slightly soluble | The parent compound is sparingly soluble; the ketone may slightly increase aqueous solubility. |

| Methanol | Soluble | The parent compound is soluble in methanol.[1] |

| Ethanol | Soluble | Similar to methanol, expected to be a good solvent. |

| Dimethyl sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent, likely to dissolve the compound. |

| Dimethylformamide (DMF) | Soluble | A common solvent for peptide synthesis, expected to be effective. |

| Dichloromethane (DCM) | Moderately soluble | The non-polar character of the Cbz group should allow for some solubility. |

| Acetonitrile | Moderately soluble | A polar aprotic solvent, likely to be a suitable solvent. |

| Ethyl Acetate | Moderately soluble | Commonly used for extraction of similar compounds. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following experimental protocol, based on the static equilibrium method, is recommended.

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, DMF, DCM, acetonitrile, ethyl acetate)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in sealed vials.

-

Equilibrate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C, 37 °C) for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw a known aliquot of the supernatant and dilute it with a suitable mobile phase.

-

Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

Caption: Workflow for determining the solubility of this compound.

Stability Profile

The stability of this compound is a critical parameter for its storage and use in multi-step syntheses. The Cbz protecting group is known to be sensitive to certain conditions, and the 4-keto group may also be susceptible to degradation.

General Stability Considerations

-

Storage: N-Carbobenzyloxy-L-proline is typically stored in a cool, dry place, away from direct sunlight.[1] Similar conditions are recommended for the 4-keto derivative. Long-term storage at -20°C is advisable.

-

pH Stability: The Cbz group is generally stable to acidic and neutral conditions but can be cleaved by strong acids and catalytic hydrogenation. It is also labile to strong bases. The ester linkage of the carbamate can be susceptible to hydrolysis under strongly acidic or basic conditions. The 4-keto group may be prone to enolization, particularly under basic conditions, which could lead to racemization at the adjacent chiral center.

-

Thermal Stability: While specific data is unavailable, it is advisable to avoid prolonged exposure to high temperatures to prevent potential degradation.

Experimental Protocol for Stability Assessment

A stability-indicating HPLC method is the preferred approach to assess the stability of this compound under various stress conditions.

Objective: To evaluate the stability of this compound under conditions of acid and base hydrolysis, oxidation, and heat.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or UV detector

-

pH meter

-

Oven

Procedure:

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature or a slightly elevated temperature for a defined period.

-

Oxidation: Treat a solution of the compound with a dilute solution of H₂O₂ (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose a solid sample of the compound to a high temperature (e.g., 80°C) in an oven.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from the stress conditions.

-

Neutralize the acidic and basic samples.

-

Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products. A gradient elution with a C18 column is often a good starting point.

-

-

Data Evaluation:

-

Monitor the decrease in the peak area of the parent compound and the formation of degradation products over time.

-

Determine the degradation pathways and kinetics.

-

Caption: Potential degradation pathways of this compound under stress conditions.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound, primarily through extrapolation from its non-keto analogue. While direct experimental data remains limited, the provided experimental protocols offer a clear path for researchers to generate the specific, quantitative data required for their work. The inherent reactivity of the 4-keto position suggests that careful handling and storage are paramount to maintaining the integrity of this valuable synthetic building block. Further studies are encouraged to fully characterize the physicochemical properties of this compound.

References

The Pivotal Role of Keto-Proline Derivatives in Modern Drug Discovery: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the biological significance of keto-proline derivatives, a class of molecules demonstrating immense potential in therapeutic applications. Tailored for researchers, scientists, and drug development professionals, this document elucidates their mechanism of action, summarizes key quantitative data, and provides detailed experimental methodologies for their study.

Executive Summary

Keto-proline derivatives have emerged as a prominent scaffold in medicinal chemistry, primarily due to their unique structural features that allow for potent and selective interactions with various biological targets. The incorporation of a ketone functional group within the proline ring system offers a strategic advantage for designing enzyme inhibitors, particularly those targeting cysteine and serine proteases. This guide explores the multifaceted biological activities of these derivatives, with a significant focus on their roles as antiviral agents against SARS-CoV-2 and as inhibitors of prolyl oligopeptidase, an enzyme implicated in neurodegenerative diseases.

Mechanism of Action and Biological Significance

The biological activity of keto-proline derivatives is intrinsically linked to the electrophilic nature of the ketone group. This electrophilicity allows for covalent and non-covalent interactions with nucleophilic residues within the active sites of enzymes, leading to their inhibition.

Antiviral Activity: Inhibition of SARS-CoV-2 Main Protease (Mpro)

A significant area of research has been the development of keto-proline derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme crucial for viral replication.[1] These derivatives, often in the form of α-ketoamides, act as potent covalent reversible inhibitors.[2][3] The α-ketoamide warhead forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, effectively blocking its function and halting the viral life cycle.[2][3]

The logical workflow for the mechanism of action of keto-proline derivatives as SARS-CoV-2 Mpro inhibitors can be visualized as follows:

Inhibition of Prolyl Oligopeptidase (POP)

Prolyl oligopeptidase (POP) is a serine protease that has been implicated in the pathophysiology of several neurological disorders. Keto-proline derivatives have been investigated as inhibitors of POP. For instance, isophthalic acid bis(l-prolyl-pyrrolidine) amide has been identified as a potent POP inhibitor.[4] The mechanism of inhibition is believed to involve the interaction of the keto group with the serine residue in the catalytic triad of the enzyme. Inhibition of POP is being explored as a therapeutic strategy to enhance cognitive function and as a potential treatment for neurodegenerative diseases.[5]

Quantitative Data on Biological Activity

The potency of keto-proline derivatives has been quantified through various in vitro and cell-based assays. The following tables summarize key inhibitory activities against SARS-CoV-2 Mpro and prolyl oligopeptidase.

Inhibitory Activity against SARS-CoV-2 Mpro

| Compound ID | Mpro IC50 (µM) | Antiviral EC50 (µM) | Cell Line | Reference |

| Compound 4a | 0.043 | 0.064 (IFA) | Vero E6 | [1] |

| Compound M-1-3 | 0.08 | - | - | [6] |

| Compound M-1-6 | 0.08 | - | - | [6] |

| Inhibitor 13b | 0.67 | 4-5 | Calu-3 | [7] |

| Ebselen | 0.67 | 4.67 | Vero | [7] |

| Compound 9c | Submicromolar | - | - | [3] |

| Compound 9d | Submicromolar | - | - | [3] |

| Compound 9i | 0.026 | - | - | [3] |

| Compound 9j | 0.030 | - | - | [3] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; IFA: Immunofluorescence assay.

Inhibitory Activity against Prolyl Oligopeptidase

| Compound | POP Ki (nM) | Reference |

| Fmoc-prolyl-pyrrolidine-2-nitrile | 5 | [8] |

| Fmoc-alanyl-pyrrolidine-2-nitrile | 5 | [8] |

Ki: Inhibition constant.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline typical experimental protocols for the synthesis and evaluation of keto-proline derivatives.

General Synthesis of Bicyclic[3.3.0]proline Peptidyl α-Ketoamides

A representative synthetic route for a potent anti-SARS-CoV-2 compound (Compound 4a) is described by Li et al. (2023).[1] The synthesis involves a multi-step process starting from a protected proline derivative.

Workflow for the Synthesis of Compound 4a:

Detailed reaction conditions, including reagents and solvents, can be found in the supplementary information of the cited literature.[1]

SARS-CoV-2 Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

The inhibitory activity of keto-proline derivatives against SARS-CoV-2 Mpro is commonly assessed using a FRET-based enzymatic assay.

Protocol Outline:

-

Reagents and Buffers:

-

Recombinant SARS-CoV-2 Mpro enzyme.

-

FRET substrate: A peptide containing the Mpro cleavage sequence flanked by a fluorophore and a quencher.

-

Assay buffer (e.g., Tris-HCl, pH 7.3, with EDTA and DTT).

-

Test compounds (keto-proline derivatives) dissolved in DMSO.

-

-

Assay Procedure:

-

The Mpro enzyme is pre-incubated with varying concentrations of the test compound in the assay buffer for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of the FRET substrate.

-

The fluorescence intensity is monitored over time using a plate reader at appropriate excitation and emission wavelengths.

-

Cleavage of the substrate by Mpro separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

-

Data Analysis:

-

The initial reaction rates are calculated from the linear phase of the fluorescence signal.

-

The percentage of inhibition for each compound concentration is determined relative to a DMSO control.

-

IC50 values are calculated by fitting the dose-response data to a suitable equation (e.g., four-parameter logistic equation).

-

Antiviral Cell-Based Assay

The efficacy of the compounds in a cellular context is evaluated using antiviral assays in cell lines susceptible to SARS-CoV-2 infection, such as Vero E6 or Calu-3 cells.

Protocol Outline:

-

Cell Culture and Infection:

-

Cells are seeded in 96-well plates and incubated until they form a confluent monolayer.

-

The cells are treated with serial dilutions of the test compounds.

-

Subsequently, the cells are infected with a known titer of SARS-CoV-2.

-

-

Evaluation of Antiviral Activity:

-

After a defined incubation period (e.g., 48-72 hours), the antiviral effect is quantified. This can be done through various methods:

-

Cytopathic Effect (CPE) Reduction Assay: The protective effect of the compound against virus-induced cell death is visually assessed or quantified using a cell viability reagent (e.g., MTT, MTS).

-

Immunofluorescence Assay (IFA): The expression of viral antigens (e.g., nucleocapsid protein) in infected cells is detected using specific antibodies and visualized by fluorescence microscopy.

-

Viral Yield Reduction Assay: The amount of infectious virus particles released into the cell culture supernatant is quantified by plaque assay or TCID50 assay.

-

-

-

Data Analysis:

-

EC50 values, representing the concentration of the compound that reduces the viral effect by 50%, are calculated from the dose-response curves.

-

The cytotoxicity of the compounds (CC50) is also determined in parallel on uninfected cells to assess the therapeutic index (CC50/EC50).

-

Signaling Pathways and Broader Biological Implications

The biological significance of keto-proline derivatives extends beyond direct enzyme inhibition. Proline metabolism itself is intricately linked to cellular signaling pathways that are crucial in both health and disease, including cancer.

Proline metabolism can influence redox homeostasis, ATP production, and the response to cellular stress.[9][10] The interconversion of proline and Δ1-pyrroline-5-carboxylate (P5C) is a key metabolic hub. Proline dehydrogenase (PRODH), a mitochondrial enzyme, oxidizes proline to P5C, a process that can generate reactive oxygen species (ROS) and influence apoptosis and autophagy.[11][12] Conversely, the synthesis of proline from glutamate is upregulated in some cancers, supporting proliferation and redox balance.[9]

Simplified Proline Metabolism Signaling Pathway:

While keto-proline derivatives are designed as specific enzyme inhibitors, their structural similarity to proline suggests the potential for off-target effects on these metabolic pathways, a consideration for future drug development and safety profiling.

Conclusion and Future Directions

Keto-proline derivatives represent a versatile and powerful class of molecules with significant therapeutic potential. Their demonstrated efficacy as inhibitors of viral proteases and enzymes implicated in neurological disorders underscores their importance in drug discovery. The synthetic accessibility and the tunability of their chemical properties allow for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic profiles.

Future research should focus on expanding the therapeutic applications of keto-proline derivatives to other diseases where proline metabolism or specific proteases play a critical role. A deeper understanding of their interaction with cellular signaling pathways will be essential for predicting potential on- and off-target effects and for designing next-generation therapeutics with improved safety and efficacy. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in this exciting and rapidly evolving field.

References

- 1. Discovery of novel bicyclic[3.3.0]proline peptidyl α-ketoamides as potent 3CL-protease inhibitors for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Easy access to α-ketoamides as SARS-CoV-2 and MERS Mpro inhibitors via the PADAM oxidation route - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New prolyl oligopeptidase inhibitors developed from dicarboxylic acid bis(l-prolyl-pyrrolidine) amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of the Safe and Broad-Spectrum Aldehyde and Ketoamide Mpro inhibitors Derived from the Constrained α, γ-AA Peptide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of prolyl oligopeptidase by Fmoc-aminoacylpyrrolidine-2-nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Proline metabolism and cancer: emerging links to glutamine and collagen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Understanding the role of key amino acids in regulation of proline dehydrogenase/proline oxidase (prodh/pox)-dependent apoptosis/autophagy as an approach to targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Proline Metabolism in Cell Regulation and Cancer Biology: Recent Advances and Hypotheses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Protected Keto Amino Acids

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-protected keto amino acids are a pivotal class of organic compounds, serving as versatile intermediates and key building blocks in the synthesis of a wide array of pharmaceuticals, peptidomimetics, and heterocyclic systems. Their unique bifunctional nature, combining a reactive ketone with a protected amino group, makes them particularly valuable in the design of enzyme inhibitors, especially for proteases. This guide provides a comprehensive overview of the synthesis, protection strategies, experimental protocols, and applications of N-protected keto amino acids, with a focus on their role in modern drug discovery and development.

Introduction to N-Protected Keto Amino Acids

An N-protected keto amino acid is a derivative of an amino acid in which the alpha-amino group is masked with a protecting group, and the carboxylic acid is replaced by a ketone functionality. This structural motif is of significant interest in medicinal chemistry. The ketone group can act as an electrophilic "warhead," capable of forming reversible or irreversible covalent bonds with nucleophilic residues in the active sites of enzymes, such as serine, cysteine, or threonine proteases. The amino acid side chain and the peptide backbone provide specificity for the target enzyme.[1][2]

The temporary "N-protection" is crucial during synthesis to prevent the nucleophilic amino group from engaging in undesired side reactions, such as polymerization, during coupling steps.[3] The choice of the protecting group is dictated by its stability under various reaction conditions and the ease of its removal under mild conditions that do not compromise the integrity of the final molecule. The most prevalent N-protecting groups in this context are the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[3][4][5]

Synthesis of N-Protected Keto Amino Acids

The synthesis of N-protected keto amino acids can be achieved through several strategic approaches. The choice of method often depends on the desired scale, stereochemical purity, and the nature of the starting materials.

Key Synthetic Strategies:

-

From N-Protected Amino Acids via Activated Esters: A common and efficient method involves the conversion of a carboxylic acid into a more reactive species. One such approach treats the N-protected amino acid with 2-chloro-4,6-dimethoxy[6][7][8]triazine (CDMT) to form an activated ester, which then reacts with a Grignard reagent in the presence of a copper(I) catalyst to yield the corresponding ketone.[6][9]

-

The Weinreb Amide Approach: The reaction between N-protected α-amino Weinreb amides (N-methoxy-N-methyl amides) and organometallic reagents like Grignard or organolithium reagents is a highly reliable method.[6] This reaction proceeds via a stable metal chelate tetrahedral intermediate, which prevents the common over-addition that leads to tertiary alcohols.[6][10] Continuous flow methodologies have been developed to improve the safety and scalability of this reaction, especially when using highly reactive organometallics.[10]

-

Asymmetric Hydrogenation: For the synthesis of chiral N-protected amino ketones, asymmetric hydrogenation of prochiral precursors like N-protected enamides or β-amino ketones is a powerful, atom-economical method.[11] This technique often employs chiral transition metal catalysts, such as those based on iridium or rhodium, to achieve high yields and excellent enantioselectivity.[11]

-

Oxidation of N-Protected Amino Alcohols: The corresponding N-protected amino alcohols can be oxidized to the keto functionality using various oxidation protocols, such as Swern oxidation.[12]

Below is a generalized workflow for the synthesis of N-protected keto amino acids.

Core N-Protecting Groups: A Comparative Analysis

The selection of an appropriate N-protecting group is a critical decision in the synthetic strategy. The ideal group is easy to introduce, stable during subsequent reaction steps, and can be removed selectively under mild conditions without racemization.[3]

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Characteristics |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Mild to strong acidic conditions (e.g., TFA, HCl)[11] | Stable to bases and catalytic hydrogenation; commonly used in "Boc/Bn" solid-phase peptide synthesis (SPPS).[3] |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl)[13][14] | Catalytic hydrogenation (e.g., H₂, Pd/C); strong acids (e.g., HBr/AcOH).[13][15] | Stable to acidic and basic conditions; removable by hydrogenation, making it orthogonal to Boc.[3][13] |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu[5] | Basic conditions (e.g., 20% piperidine in DMF).[16] | Stable to acids and hydrogenation; central to "Fmoc/tBu" SPPS due to its base-lability.[3] |

Detailed Experimental Protocols

The following sections provide representative, detailed protocols for the introduction of common protecting groups and the synthesis of a keto amino acid derivative.

Protocol: N-Boc Protection of an Amino Acid

This protocol describes a general procedure for the protection of an amino acid's alpha-amino group using di-tert-butyl dicarbonate (Boc₂O).

-

Dissolution: Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Basification: Add sodium hydroxide (2.0 eq) to the solution and stir until the amino acid is fully dissolved. Cool the mixture to 0 °C in an ice bath.

-

Addition of Boc₂O: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate to remove impurities.

-

Acidification: Cool the aqueous layer to 0 °C and acidify with a cold 1M HCl solution to a pH of 2-3.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.

Protocol: N-Cbz Protection via Schotten-Baumann Reaction

This protocol details the protection of an amino acid using benzyl chloroformate under biphasic Schotten-Baumann conditions.[13]

-

Dissolution: Dissolve the amino acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq) and cool to 0 °C.

-

Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Work-up: Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

-

Acidification & Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with dilute hydrochloric acid. The N-Cbz protected amino acid will precipitate.[13]

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol: Asymmetric Hydrogenation of an N-Boc-β-Amino Ketone

This protocol is a representative example for the synthesis of a chiral N-Boc protected amino acid via asymmetric hydrogenation.[11]

-

Catalyst Preparation (Inert Atmosphere): In a glovebox, add [Ir(COD)Cl]₂ (0.05 mol%) and the appropriate chiral ligand (0.105 mol%) to a Schlenk flask. Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes.[11]

-

Reaction Setup: To the prepared catalyst solution, add the N-Boc-β-amino ketone substrate (1.0 eq) and sodium tert-butoxide (5 mol%).[11]

-

Hydrogenation: Seal the flask and purge with hydrogen gas three times. Pressurize the flask with hydrogen gas (pressure is substrate-dependent, typically 10-50 atm) and stir the reaction mixture vigorously at room temperature (25-30 °C) until completion (monitored by HPLC or LC-MS).[11]

-

Work-up: Carefully vent the hydrogen gas. Quench the reaction with an appropriate reagent (e.g., saturated aqueous NaHCO₃).[11]

-

Purification: Extract the product with an organic solvent. Purify the resulting N-Boc protected amino alcohol by column chromatography.[11]

| Substrate | Catalyst/Ligand | Yield (%) | ee (%) | Reference |

| N-Boc-3-amino-1-phenylpropan-1-one | [Ir(COD)Cl]₂ / (R,S,R)-L6 | 95 | 98 | [6] |

| N-Boc-3-amino-1-(p-tolyl)propan-1-one | [Ir(COD)Cl]₂ / (R,S,R)-L6 | 96 | 97 | [6] |

Applications in Drug Discovery and Development

N-protected keto amino acids and their derivatives are indispensable tools in medicinal chemistry, primarily for their role as protease inhibitors.

Protease Inhibitors

The α-ketoamide, α-ketoester, and α-diketone moieties derived from N-protected keto amino acids are potent "warheads" for inhibiting cysteine and serine proteases.[1] The keto-carbonyl carbon is electrophilic and is attacked by the nucleophilic hydroxyl (serine) or thiol (cysteine) group in the enzyme's active site, forming a stable, reversible hemiketal or thiohemiketal adduct. This effectively blocks the enzyme's catalytic activity. Peptidomimetic drugs containing these motifs have been developed to treat a range of diseases, including viral infections (e.g., HIV, SARS-CoV-2) and cancer.[17][18]

Synthesis of Unnatural Amino Acids and Peptidomimetics

N-protected keto amino acids are valuable precursors for synthesizing a variety of non-canonical amino acids (ncAAs).[19][] The ketone functionality can be further elaborated through various chemical transformations to introduce novel side chains or conformational constraints. The incorporation of ncAAs is a powerful strategy in drug design to enhance peptide stability against proteolytic degradation, improve potency, increase cell permeability, and modulate pharmacokinetic properties.[21][22]

Chemical Protein Synthesis

The α-ketoacid functionality is a key component in the α-ketoacid-hydroxylamine (KAHA) ligation reaction.[23] This reaction forms a native amide bond under acidic aqueous conditions, providing a powerful and complementary method to native chemical ligation (NCL) for the total chemical synthesis of proteins. Robust methods have been developed to incorporate α-ketoacids into unprotected peptide segments using standard Fmoc solid-phase synthesis protocols, highlighting the importance of keto-amino acid chemistry in protein engineering.[23]

Purification and Characterization

Purification: The purification of N-protected keto amino acids is a critical step to ensure high purity for subsequent synthetic transformations.[8] Common methods include:

-

Column Chromatography: Silica gel chromatography is frequently used to separate the product from unreacted starting materials and byproducts.[6][11]

-

Recrystallization: For crystalline solids, recrystallization is an effective method to obtain highly pure material.[24]

-

Supercritical Fluid Chromatography (SFC): This technique is a greener and efficient alternative for the purification of protected amino acids.[8]

Characterization: The structure and purity of synthesized N-protected keto amino acids are confirmed using a suite of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure, confirm the presence of the protecting group and ketone, and assess purity.[25][26]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[12]

-

Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the ketone (C=O stretch) and the carbamate of the protecting group.[12]

-

Polarimetry: Measures the optical rotation to confirm the stereochemical integrity of chiral compounds.[12]

Conclusion

N-protected keto amino acids represent a cornerstone of modern synthetic and medicinal chemistry. Their role as versatile intermediates allows for the construction of complex molecular architectures, particularly peptidomimetic protease inhibitors that are central to the development of novel therapeutics. A thorough understanding of the synthesis, protection/deprotection strategies, and reactivity of these compounds is essential for researchers and scientists in the field of drug discovery. The continued development of more efficient and scalable synthetic methods, including flow chemistry and asymmetric catalysis, promises to further expand the utility and impact of this important class of molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Peptide methyl ketones as reversible inhibitors of cysteine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. youtube.com [youtube.com]

- 5. Protected Amino Acids - Creative Peptides [creative-peptides.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. alfachemic.com [alfachemic.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. tsijournals.com [tsijournals.com]

- 13. benchchem.com [benchchem.com]

- 14. ijacskros.com [ijacskros.com]

- 15. Cbz-Protected Amino Groups [organic-chemistry.org]

- 16. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 17. In vitro selection of macrocyclic peptide inhibitors containing cyclic γ2,4-amino acids targeting the SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Four Amino Acid Changes in HIV-2 Protease Confer Class-Wide Sensitivity to Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Non-Canonical Amino Acids in Analyses of Protease Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Chemical Protein Synthesis with the α-Ketoacid-Hydroxylamine Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

- 25. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 26. [2312.07996] THz spectroscopy on amino acids [arxiv.org]

The Genesis of Controlled Peptide Synthesis: An In-depth Technical Guide to N-Cbz Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery, history, and core applications of N-Carbobenzyloxy (Cbz) protected amino acids, a cornerstone in the field of peptide chemistry. We will explore the seminal work of Bergmann and Zervas, provide detailed experimental protocols for the synthesis and deprotection of Cbz-amino acids, present quantitative data in a structured format, and visualize key historical and experimental workflows.

A Historical Breakthrough: The Dawn of Controlled Peptide Synthesis

Prior to the 1930s, the synthesis of peptides with a defined sequence was a significant challenge for chemists. The inherent reactivity of the amino and carboxylic acid groups on amino acid monomers led to uncontrolled polymerization, resulting in complex and uncharacterizable mixtures.[1] This obstacle severely hampered the study of peptides and proteins.

A paradigm shift occurred in 1932 when German chemists Max Bergmann and Leonidas Zervas introduced the Carbobenzyloxy (Cbz or Z) group as a temporary protecting group for the α-amino group of amino acids.[2] This innovation, developed at the Kaiser Wilhelm Institute for Leather Research in Dresden, Germany, was the first truly effective and widely applicable method for reversible amine protection in peptide synthesis.[2] The Cbz group's stability under the conditions required for peptide bond formation, coupled with its facile removal under mild conditions, paved the way for the rational and stepwise synthesis of peptides.[2] This discovery laid the foundational groundwork for the field of solid-phase peptide synthesis, which was developed decades later by Bruce Merrifield.[2]

The Bergmann-Zervas method involves the formation of the N-carbobenzoxy derivative of an amino acid, which is then used in peptide synthesis. The amino group is later liberated at an appropriate stage by the hydrogenolysis of the labile carbon-oxygen bond. This strategic use of the Cbz group also played a role in the development of the Bergmann degradation, a method for sequencing peptides from the C-terminal end.[3]

The Chemistry of Cbz Protection and Deprotection

The utility of the Cbz group lies in its unique chemical properties. It is introduced by reacting an amino acid with benzyl chloroformate under basic conditions, a classic Schotten-Baumann reaction.[2] This converts the nucleophilic amine into a much less reactive carbamate, effectively masking it from participating in subsequent reactions. The Cbz group is stable under both basic and mildly acidic conditions, allowing for a wide range of subsequent synthetic steps.[1][4]

The true elegance of the Cbz group is revealed in its selective removal. The most common method for Cbz deprotection is catalytic hydrogenolysis.[2] This process involves the use of a palladium catalyst and a hydrogen source to cleave the benzyl-oxygen bond, regenerating the free amine and producing toluene and carbon dioxide as byproducts.[1]

Quantitative Data on N-Cbz Protected Amino Acids

The efficiency of the Cbz protection and deprotection reactions, as well as the physical properties of the resulting protected amino acids, are critical for their application in synthesis. The following tables summarize key quantitative data.

Table 1: Physical Properties of Selected N-Cbz-L-Amino Acids

| N-Cbz-Amino Acid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Glycine | C10H11NO4 | 209.20 | 117-123[5][6] |

| Alanine | C11H13NO4 | 223.22 | 84-87[7][8] |

| Phenylalanine | C17H17NO4 | 299.33 | 85-88[4] |

| Serine | C11H13NO5 | 239.23 | 118 |

| Threonine | C12H15NO5 | 253.25 | 101-103[9][10] |

| Aspartic Acid | C12H13NO6 | 267.24 | 117-122[11] |

| Glutamic Acid | C13H15NO6 | 281.26 | 115-117[3][12] |

| Histidine | C14H15N3O4 | 289.29 | 168 (dec.)[13][14] |

| Methionine | C13H17NO4S | 283.34 | 67-69[2] |

| Tyrosine | C17H17NO5 | 315.33 | 94-98[] |

Table 2: Representative Yields for N-Cbz Protection of Amino Acids

| Amino Acid | Typical Yield (%) |

| Glycine | >90 |

| Alanine | ~73[7] |

| Phenylalanine | >90 |

| Leucine | >90 |

| L-CHG | 82.3[13] |

Note: Yields can vary depending on the specific reaction conditions and the scale of the reaction.

Table 3: Representative Yields for Cbz Deprotection Methods

| Substrate | Deprotection Method | Reagents/Catalyst | Solvent | Typical Yield (%) |

| Cbz-Alanine | Catalytic Hydrogenolysis | H2, Pd/C | Acetic Acid | ~95 |

| Cbz-Phenylalanine | Catalytic Hydrogenolysis | H2, Pd/C | Methanol | ~90 |

| Cbz-Leucine | Transfer Hydrogenolysis | HCOONH4, Pd/C | Methanol | >90 |

| Cbz-Protected Peptide | Sodium in Liquid Ammonia | Na / liq. NH3 | - | ~85 |

Detailed Experimental Protocols

The following are representative experimental protocols for the introduction and removal of the Cbz protecting group.

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[16]

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[16]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[16]

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[16]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[16]

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[16]

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[16]

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[16]

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[16]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H2). Repeat this process three times.[16]

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[16] Monitor the reaction progress by thin-layer chromatography (TLC).[16]

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[16] Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[16]

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[16]

Mandatory Visualizations

References

- 1. N-CBZ-L-Alanine(1142-20-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. N-Cbz-L-glutamic acid CAS#: 1155-62-0 [m.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. ruifuchem.com [ruifuchem.com]

- 6. N-Carbobenzyloxyglycine | 1138-80-3 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. chembk.com [chembk.com]

- 9. chembk.com [chembk.com]

- 10. N-Cbz-L-Threonine | 19728-63-3 [chemicalbook.com]

- 11. N-Carbobenzyloxy-L-aspartic acid | 1152-61-0 [chemicalbook.com]

- 12. N-Cbz-L-glutamic acid | 1155-62-0 [chemicalbook.com]

- 13. N-Cbz-L-histidine price,buy N-Cbz-L-histidine - chemicalbook [chemicalbook.com]

- 14. chembk.com [chembk.com]

- 16. chembk.com [chembk.com]

The Pivotal Role of N-Carbobenzyloxy-4-keto-L-proline in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Carbobenzyloxy-4-keto-L-proline, a versatile chiral building block, holds a significant position in the landscape of medicinal chemistry. Its rigidified pyrrolidine ring and the presence of a reactive ketone functionality make it an invaluable starting material and intermediate for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of its synthesis, applications, and the underlying principles that govern its utility in drug discovery and development.

Synthesis and Chemical Properties

This compound is primarily synthesized through the oxidation of the readily available and relatively inexpensive N-Cbz-hydroxy-L-proline. The most common and effective method for this transformation is the Jones oxidation.

The benzyloxycarbonyl (Cbz or Z) group serves as a robust protecting group for the secondary amine of the proline ring, preventing its unwanted participation in subsequent reactions. This protecting group is stable under the oxidative conditions of the Jones reaction and can be readily removed at a later stage, typically through catalytic hydrogenation.

The key structural feature of N-Cbz-4-keto-L-proline is the ketone group at the C4 position of the proline ring. This electrophilic center provides a handle for a variety of chemical modifications, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.

Core Applications in Medicinal Chemistry

The unique structural and chemical properties of this compound have positioned it as a crucial intermediate in the synthesis of several classes of therapeutic agents.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV prolongs the action of these hormones, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-IV a key target for the treatment of type 2 diabetes.

N-Cbz-4-keto-L-proline serves as a key precursor in the synthesis of several DPP-IV inhibitors. The keto group can be reductively aminated to introduce various amine-containing side chains, which can then be further functionalized to optimize binding to the S1 and S2 pockets of the DPP-IV active site. A notable example is the synthesis of Teneligliptin, a potent and selective DPP-IV inhibitor.

Antiviral Agents

The proline scaffold is a recurring motif in a number of antiviral drugs, particularly those targeting viral proteases and other non-structural proteins essential for viral replication.

Hepatitis C Virus (HCV) NS5A Inhibitors: The HCV non-structural protein 5A (NS5A) is a multifunctional phosphoprotein that is essential for viral RNA replication and virion assembly. N-Cbz-4-keto-L-proline and its derivatives have been utilized in the synthesis of potent HCV NS5A inhibitors. For example, it is a key building block in the synthesis of Ledipasvir, a component of the highly effective combination therapy for HCV infection. The rigidified proline core helps to correctly orient the pharmacophoric elements for optimal interaction with the NS5A protein.

Viral Protease Inhibitors: The unique conformational constraints imposed by the proline ring make it an attractive scaffold for the design of inhibitors targeting viral proteases, such as those from HIV and coronaviruses. The keto functionality of N-Cbz-4-keto-L-proline allows for the introduction of various functionalities that can mimic the transition state of peptide cleavage, thereby inhibiting the protease.

Quantitative Data Summary

The following tables summarize key quantitative data for representative compounds derived from or related to the applications of 4-keto-proline derivatives.

Table 1: Inhibitory Activity of DPP-IV Inhibitors

| Compound/Drug | Target | IC50 (nM) | Reference |

| Sitagliptin | DPP-IV | 4.380 ± 0.319 | [1] |

| Teneligliptin (and derivatives) | DPP-IV | 0.3 - 10 | [2] |

| Pyrrolidine-based inhibitors | DPP-IV | 0.3 µM - 4 µM | [3] |

| Pyrazole-thiosemicarbazones | DPP-IV | 1.266 ± 0.264 | [1] |

Table 2: Antiviral Activity of HCV NS5A Inhibitors

| Compound/Drug | Target | EC50 (pM) | Reference |

| Ledipasvir (and derivatives) | HCV NS5A | 9.5 - 23 | [4] |

| BMS-790052 | HCV NS5A | ≤ 50 | [4] |

| Bis-imidazolyl phenyl butadiynes | HCV NS5A | 100 | [5] |

Experimental Protocols

Synthesis of this compound

This protocol describes the Jones oxidation of N-Cbz-hydroxy-L-proline.

Materials:

-

N-Cbz-hydroxy-L-proline

-

Acetone (reagent grade)

-

Jones reagent (prepared from chromium trioxide and sulfuric acid)

-

Isopropyl alcohol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve N-Cbz-hydroxy-L-proline in acetone and cool the solution to 0 °C in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature at 0 °C. The color of the reaction mixture will change from orange to green.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange color disappears completely.

-

Filter the mixture to remove the chromium salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-